Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethylsilyl group and multiple double bonds, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common method involves the use of Grignard reagents to form the carbon skeleton, followed by oxidation and esterification reactions to introduce the oxo and ester groups, respectively. The trimethylsilyl group is often introduced using trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The double bonds and oxo group can be reduced using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation. The trimethylsilyl group may enhance its stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (5E,13E)-15-acetoxy-9-oxoprosta-5,10,13-trien-1-oate
- Prosta-5,8(12),13-trien-1-oic acid, 9-(ethoxyimino)-15-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its trimethylsilyl group, in particular, differentiates it from other similar compounds by enhancing its stability and reactivity .
Properties
CAS No. |
53044-52-3 |
---|---|
Molecular Formula |
C24H40O4Si |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
methyl 7-[5-oxo-2-(3-trimethylsilyloxyoct-1-enyl)cyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C24H40O4Si/c1-6-7-10-13-21(28-29(3,4)5)18-16-20-17-19-23(25)22(20)14-11-8-9-12-15-24(26)27-2/h8,11,16,18,21H,6-7,9-10,12-15,17,19H2,1-5H3 |
InChI Key |
XTDWVPYHPNOUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.